![molecular formula C17H20N4O B6442399 N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide CAS No. 2548989-01-9](/img/structure/B6442399.png)
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide
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Overview
Description
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide is a small molecule that has been found to have a variety of applications in scientific research. This molecule is a derivative of the pyrimidine group, which is a heterocyclic aromatic organic compound consisting of two nitrogen atoms and three carbon atoms. It has been found to have a variety of applications in scientific research, such as being used as an inhibitor for certain enzymes, as a probe for certain biochemical pathways, and as a therapeutic agent for certain diseases.
Scientific Research Applications
Anticancer Applications
Pyrimidine derivatives have been reported to exhibit anticancer properties . They can modulate myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis . For example, imatinib, Dasatinib, and nilotinib are pyrimidine-based drugs and well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
Pyrimidine derivatives have shown antimicrobial and antifungal activities . They can inhibit the growth of harmful microorganisms, making them useful in the development of new antimicrobial and antifungal agents .
Antiparasitic Applications
These compounds have also been used as antiparasitic agents . They can inhibit the growth and reproduction of parasites, which can be beneficial in the treatment of parasitic infections .
Diuretic Applications
Pyrimidine derivatives can act as diuretics . They can increase the amount of urine produced by the body, helping to remove excess water and salt .
Antitumor Applications
These compounds have shown antitumor activities . They can inhibit the growth of tumors, making them potential candidates for the development of new antitumor drugs .
Antifilarial Applications
Pyrimidine derivatives have been reported to exhibit antifilarial activities . They can inhibit the growth and reproduction of filarial worms, which can be beneficial in the treatment of filarial infections .
DNA Topoisomerase II Inhibitors
These compounds can act as DNA topoisomerase II inhibitors . They can inhibit the activity of the enzyme DNA topoisomerase II, which is involved in the overwinding or underwinding of DNA .
Antitubercular Agents
Pyrimidine derivatives have been used as antitubercular agents . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Mechanism of Action
Target of Action
A structurally similar compound, trametinib, is known to target theBRAF V600E or V600K mutations . These mutations are commonly found in various types of cancers, including melanoma .
Mode of Action
Trametinib, a similar compound, is known to act as akinase inhibitor . Kinase inhibitors work by blocking the action of kinases, which are enzymes that add a phosphate group to other proteins in a cell. This can affect many cellular processes, including cell division and growth .
Biochemical Pathways
Kinase inhibitors like trametinib are known to affect multiple pathways involved in cell growth and division .
Result of Action
Kinase inhibitors like trametinib are known to inhibit cell growth and division, which can slow the progression of diseases like cancer .
properties
IUPAC Name |
N-[4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-3-13-10-16(21-17(20-13)12-4-5-12)19-15-8-6-14(7-9-15)18-11(2)22/h6-10,12H,3-5H2,1-2H3,(H,18,22)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSIRBQVCSZNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2CC2)NC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2-cyclopropyl-6-ethylpyrimidin-4-yl)amino]phenyl}acetamide |
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